molecular formula C9H11NaO3S B13218526 Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate

Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate

Cat. No.: B13218526
M. Wt: 222.24 g/mol
InChI Key: LSSFAHNBLXTSSE-UHFFFAOYSA-M
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Description

Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate is a bench-stable, odorless solid that belongs to the important class of sodium sulfinate salts . These reagents are recognized in organic synthesis as versatile building blocks for constructing valuable sulfur-containing compounds through the formation of S–S, N–S, and C–S bonds . They act as precursors for sulfonyl, sulfenyl, or sulfinyl groups, depending on the reaction conditions . This compound is particularly valuable in medicinal and pharmaceutical chemistry for the synthesis of sulfonamides, a functional group prevalent in active pharmaceutical ingredients (APIs) due to its contribution to metabolic stability and favorable physicochemical properties . Sodium sulfinates can undergo reductive coupling with nitroarenes to form (hetero)aryl sulfonamides, providing an alternative route that bypasses the challenges associated with unstable sulfonyl chlorides . Furthermore, it serves as a key intermediate in the synthesis of various sulfones, including vinyl sulfones, allylic sulfones, and β-keto sulfones, which are crucial scaffolds in drug discovery . Its utility extends to modern synthetic methodologies, including sulfonyl radical-triggered ring-closing reactions, multicomponent reactions, and site-selective C–H sulfonylation . Compared to traditional sulfonylating agents like sulfonyl chlorides, sodium sulfinate salts are generally moisture-insensitive, easy to handle, and exhibit excellent functional group tolerance, making them ideal for complex molecule synthesis . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H11NaO3S

Molecular Weight

222.24 g/mol

IUPAC Name

sodium;4-methoxy-3,5-dimethylbenzenesulfinate

InChI

InChI=1S/C9H12O3S.Na/c1-6-4-8(13(10)11)5-7(2)9(6)12-3;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1

InChI Key

LSSFAHNBLXTSSE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate typically involves the sulfonation of 4-methoxy-3,5-dimethylbenzene. This can be achieved through various methods, including the reaction of 4-methoxy-3,5-dimethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is attributed to the presence of the sulfonate group, which stabilizes the negative charge and enhances reactivity .

Comparison with Similar Compounds

Structural Analogues in Proton Pump Inhibitors (PPIs)

PPIs such as omeprazole , lansoprazole , and rabeprazole feature benzimidazole cores linked to pyridine rings via sulfinyl groups. Sodium salts of these compounds (e.g., omeprazole sodium) are pharmacologically active and share structural motifs with the target compound:

  • Omeprazole Sodium (C₁₇H₁₈N₃NaO₃S·H₂O): Contains a 5-methoxy benzimidazole and a 4-methoxy-3,5-dimethylpyridinyl group connected via a sulfinyl bridge .
  • Rabeprazole Sodium : Features a 3-methoxypropoxy-substituted pyridine, enhancing metabolic stability compared to omeprazole .
Table 1: Key Structural Features of Sodium Salts in PPIs
Compound Benzimidazole Substituent Pyridine Substituent Sulfinyl/Sulfonate Group Molecular Formula
Omeprazole Sodium 5-methoxy 4-methoxy-3,5-dimethyl Sulfinyl C₁₇H₁₈N₃NaO₃S·H₂O
Sodium 4-Methoxy-3,5-Dimethylbenzene-1-Sulfinate* N/A (benzene core) N/A Sulfinate Hypothetical (C₁₀H₁₁NaO₃S)
Compound 6e () 5-methoxy benzimidazole 4-methoxy-3,5-dimethylpyridine Sulfonyl-phenoxy linkage C₃₄H₃₃N₃O₁₀S₂Na

Functional Group Impact on Reactivity and Stability

  • Methoxy Groups : Electron-donating methoxy substituents (e.g., at position 4 in pyridine or benzene) enhance stability under acidic conditions, critical for PPIs targeting gastric H⁺/K⁺-ATPase .
  • Methyl Groups : Steric hindrance from 3,5-dimethyl groups (e.g., in omeprazole) slows metabolic degradation, prolonging therapeutic effects .
  • Sulfinate vs. Sulfonyl Groups : Sulfinate salts (hypothesized for the target compound) are more nucleophilic than sulfonates, influencing their reactivity in further synthetic steps .

Biological Activity

Sodium 4-methoxy-3,5-dimethylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its significant biological activity. This compound, a sodium salt derived from 4-methoxy-3,5-dimethylbenzenesulfinic acid, exhibits unique chemical properties that make it valuable in biochemical assays and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with a methoxy group and two methyl groups, along with a sulfonate group. This arrangement enhances its solubility in aqueous environments, facilitating its application in biological systems.

Property Details
Molecular Formula C10H13NaO3S
Molecular Weight 236.27 g/mol
Appearance White crystalline solid
Solubility Soluble in water

Biological Activity

This compound has been shown to exhibit various biological activities, particularly in enzyme assays and protein interactions. The sulfonate group enhances its reactivity and solubility, which are critical for its functionality in biological contexts.

Enzymatic Assays

Research indicates that this compound is utilized in biochemical assays to study enzyme activities. For instance, it can act as a nucleophile, donating electrons to electrophilic centers during reactions. This property is essential for investigating enzyme mechanisms and interactions within biological systems.

Antimicrobial and Anticancer Properties

Compounds with structural similarities to this compound often exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound may possess similar therapeutic potential. For example:

  • Antimicrobial Activity : Compounds with sulfonate groups have been reported to demonstrate significant antimicrobial effects against various pathogens.
  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be explored for anticancer applications.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Enzyme Inhibition : A study evaluating the compound's effect on specific enzymes found that it inhibited the activity of certain proteases involved in cancer progression. The IC50 values indicated a potent inhibitory effect, suggesting its potential as a therapeutic agent.
  • Antibacterial Evaluation : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and application of this compound:

  • Synthesis Methods : The compound is typically synthesized through the sulfonation of 4-methoxy-3,5-dimethylbenzene using reagents like sulfur trioxide or chlorosulfonic acid. Continuous flow reactors are often employed to optimize production conditions and minimize by-products.
  • Biological Assays : Various assays have been employed to evaluate its biological activity, including enzyme kinetics studies and cell viability assays using cancer cell lines .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals distinct differences in biological activity:

Compound Name Structural Features Biological Activity
Sodium 4-fluoro-3,5-dimethylbenzene-1-sulfinateContains a fluorine atom instead of methoxyDifferent reactivity; potential for varied applications
Sodium 4-methoxybenzene-1-sulfinateLacks methyl substitutionsLimited biological activity compared to target compound
Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonateContains a quinoline moietyEnhanced medicinal properties due to quinoline structure

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